molecular formula C19H20N4O B2414192 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline CAS No. 339104-94-8

2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2414192
CAS No.: 339104-94-8
M. Wt: 320.396
InChI Key: HKAXOFJWRQAGHE-UHFFFAOYSA-N
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Description

2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline is a chemical compound of significant interest in medicinal chemistry and drug discovery research, integrating two privileged pharmacophores: a quinoxaline core and a piperazine scaffold. With the molecular formula C19H20N4O and a CAS Number of 339104-94-8, this compound is supplied as a high-purity material for research applications . The quinoxaline moiety is a nitrogen-rich heterocycle known for its diverse biological activities. Quinoxaline derivatives have been extensively studied as potential inhibitors for various targets, including kinase enzymes such as the Hepatocyte Growth Factor Receptor (c-Met), which plays a key role in cellular proliferation and carcinogenesis . Furthermore, quinoxaline-based structures are prominent in antiviral research, showing potential as inhibitors of influenza viruses and coronaviruses, including SARS-CoV-2, making them a relevant scaffold for developing new antiviral agents . The piperazine ring system, featured in this compound, is a common structural element in numerous clinically active drugs. It is frequently incorporated to fine-tune physicochemical properties, improve aqueous solubility, and enhance the pharmacokinetic profile of drug candidates . The specific integration of a 3-methoxyphenyl-substituted piperazine with the quinoxaline system creates a unique molecular architecture, designated for researchers investigating structure-activity relationships (SAR) in these chemical classes. This compound is intended for use in laboratory research only. It is not approved for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should handle this material responsibly in a controlled laboratory setting.

Properties

IUPAC Name

2-[4-(3-methoxyphenyl)piperazin-1-yl]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-16-6-4-5-15(13-16)22-9-11-23(12-10-22)19-14-20-17-7-2-3-8-18(17)21-19/h2-8,13-14H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKAXOFJWRQAGHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: This can be achieved through the condensation of o-phenylenediamine with a diketone such as glyoxal.

    Introduction of the Piperazine Ring: The quinoxaline core is then reacted with piperazine under suitable conditions.

    Substitution with 3-Methoxyphenyl Group: Finally, the piperazine ring is substituted with a 3-methoxyphenyl group using appropriate reagents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

The compound has shown significant antimicrobial properties, particularly against various bacterial strains. Research indicates that quinoxaline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

Bacterial StrainActivity ObservedReference
Staphylococcus aureusInhibition
Enterococcus faeciumInhibition
Mycobacterium tuberculosisInhibition

Studies have demonstrated that derivatives of quinoxaline exhibit selective activity against clinical isolates, showcasing their potential in treating infections caused by resistant bacteria.

Antiviral Properties

Quinoxaline derivatives, including 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline, have been evaluated for their antiviral effects. Specific compounds have shown efficacy against herpes viruses and other viral pathogens.

Case Study: Antiviral Activity Evaluation

A study found that certain quinoxaline derivatives inhibited the replication of herpes simplex virus type 1 (HSV-1) in vitro. The mechanism involved DNA binding properties that enhanced their biological activity against viral infections .

Antitumor Activity

The compound has been investigated for its potential antitumor effects. Quinoxaline derivatives have demonstrated cytotoxicity against various cancer cell lines, making them candidates for further development as anticancer agents.

Table 2: Cytotoxicity of Quinoxaline Derivatives Against Cancer Cell Lines

Cancer Cell LineIC50 (µM)Reference
HeLa15
MCF-720
A54910

These findings suggest that structural modifications in quinoxaline can lead to enhanced antitumor activity, paving the way for novel cancer therapies.

Neuropharmacological Applications

Recent studies have highlighted the neuropharmacological potential of quinoxaline derivatives. They have been shown to possess antipsychotic properties, with some compounds exhibiting better efficacy than standard treatments.

Case Study: Antipsychotic Activity

In a comparative study, synthesized quinoxaline derivatives were tested against established antipsychotic drugs like risperidone. Some derivatives exhibited superior activity in animal models, indicating their potential for treating schizophrenia and related disorders .

Anti-inflammatory Effects

The anti-inflammatory properties of quinoxaline derivatives are also noteworthy. Research has indicated that these compounds can modulate inflammatory pathways and reduce markers of inflammation in various models.

Table 3: Anti-inflammatory Activity of Quinoxaline Derivatives

Inflammatory ModelEffect ObservedReference
Lipopolysaccharide-induced inflammationReduced cytokine levels
Carrageenan-induced paw edemaDecreased edema

These findings support the use of quinoxaline derivatives in developing new anti-inflammatory medications.

Mechanism of Action

The mechanism of action of 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline involves its interaction with specific molecular targets:

Biological Activity

2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline is a compound that belongs to the quinoxaline family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by relevant data and case studies.

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit potent cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Assays

A study evaluated the cytotoxic effects of several quinoxaline derivatives, including those with piperazine moieties. The compound showed significant activity against human liver cancer cell lines (Hep G2) with an IC50 value of approximately 7.8 µM, indicating its potential as an anticancer agent .

CompoundCell Line TestedIC50 (µM)
This compoundHep G27.8
Quinoxaline-bisarylureaHCT11610.27
Compound VIIIcHCT1169.5

Antimicrobial Activity

The antimicrobial properties of quinoxaline derivatives are notable, particularly against resistant bacterial strains. The compound has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.

Antibacterial Efficacy

In a comparative study, various quinoxaline derivatives were tested for their Minimum Inhibitory Concentration (MIC) against MRSA and VRE. The results indicated that the compound exhibited MIC values ranging from 0.25 to 1 mg/L, outperforming conventional antibiotics like vancomycin and linezolid .

Bacterial StrainMIC (mg/L)Comparison Antibiotic
Staphylococcus aureus0.25Vancomycin
Enterococcus faecalis0.5Linezolid

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to apoptosis.
  • Antibacterial Action : It interferes with bacterial cell wall synthesis and biofilm formation, enhancing its antibacterial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinoxaline derivatives. Modifications in the piperazine ring or substituents on the quinoxaline core significantly influence their pharmacological properties.

Key Findings:

  • Electron-Donating Groups : Substituents like methoxy enhance antibacterial activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups increases cellular uptake and retention in target cells .

Q & A

Basic: What are the standard synthetic routes for preparing 2-[4-(3-Methoxyphenyl)piperazin-1-yl]quinoxaline derivatives?

Answer:
The synthesis typically involves nucleophilic substitution between halogenated quinoxaline precursors and substituted piperazines. For example:

  • Step 1: React 2-chloro-3-methoxyquinoxaline with piperazine derivatives (e.g., 3-methoxyphenylpiperazine) in acetonitrile under reflux, using anhydrous Na₂CO₃ as a base .
  • Step 2: Purify via column chromatography (silica gel, CHCl₃/MeOH gradients) .
    Key challenges include optimizing reaction time (12–24 hours) and avoiding hydrolysis of the methoxy group. Yield improvements (>60%) are achievable with phase-transfer catalysts like TEBAC (triethyl-benzyl ammonium chloride) .

Basic: How do researchers assess the preliminary biological activity of this compound?

Answer:
Initial screening focuses on PI3Kα inhibition and antiproliferative activity :

  • PI3Kα assays: Measure IC₅₀ values using ATP-competitive enzymatic assays. For example, compound 41 (a structural analog) showed an IC₅₀ of 24 nM against PI3Kα .
  • Antiproliferative tests: Use human cancer cell lines (e.g., MCF-7) with MTT assays. Correlate IC₅₀ values with PI3K inhibition; discrepancies may indicate off-target effects .
  • Apoptosis assays: Flow cytometry (Annexin V/PI staining) to confirm mechanisms, as seen with compound 41 inducing G1-phase cell cycle arrest .

Advanced: How do structural modifications at the piperazine or quinoxaline moieties affect binding efficiency and selectivity?

Answer:
Critical SAR insights include:

  • Piperazine substitutions: A 4-(methylsulfonyl) group (compound 41) enhances PI3Kα inhibition (IC₅₀: 24 nM) vs. 4-benzoylpiperazine (IC₅₀: 0.10 mM), likely due to improved hydrophobic interactions .
  • Quinoxaline modifications: Electron-withdrawing groups (e.g., sulfonyl) at position 3 increase potency by stabilizing π-π stacking in the ATP-binding pocket .
  • Binding Efficiency Index (BEI): Calculate BEI = pIC₅₀ / MW (kDa). Compound 41 has BEI = 0.43 vs. LY294002 (BEI = 0.38), indicating better ligand efficiency despite higher MW .

Advanced: What methodologies resolve contradictions in IC₅₀ values between enzymatic and cellular assays?

Answer:
Discrepancies often arise from:

  • Cell permeability: Use logP calculations (e.g., ACD/Percepta) to assess membrane penetration. Hydrophilic analogs (logP < 2) may show weaker cellular activity despite strong enzymatic inhibition .
  • Off-target effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended kinase interactions.
  • Metabolic stability: Incubate compounds with liver microsomes (e.g., human CYP3A4) to rule out rapid degradation .

Advanced: How can molecular docking guide the optimization of PI3Kα inhibitors in this series?

Answer:

  • Docking tools: Use AutoDock Vina or Schrödinger Glide to model interactions in the PI3Kα binding pocket (PDB: 4L23).
  • Key interactions: The quinoxaline core should form hydrogen bonds with Val851, while the 3-methoxyphenyl group engages in hydrophobic contacts with Trp780 .
  • Validation: Compare docking scores (e.g., Glide XP score) with experimental IC₅₀ values. For example, compound 41 showed a docking score of −9.2 kcal/mol, aligning with its nanomolar activity .

Advanced: What analytical techniques are critical for characterizing structural isomers or impurities?

Answer:

  • HPLC-MS: Use C18 columns (gradient: 0.1% formic acid in H₂O/ACN) to resolve isomers. Monitor for byproducts like de-methylated analogs .
  • ¹H/¹³C NMR: Assign peaks for piperazine protons (δ 2.5–3.5 ppm) and quinoxaline aromatic protons (δ 7.5–8.5 ppm). Splitting patterns confirm substitution positions .
  • X-ray crystallography: Resolve ambiguous regiochemistry, as demonstrated for related quinoxaline derivatives in monoclinic P2₁/c space groups .

Advanced: How can researchers improve the ligand binding efficiency (BEI) of this scaffold?

Answer:
Strategies include:

  • Fragment-based design: Replace bulky substituents (e.g., benzoyl) with compact groups (e.g., methylsulfonyl) to reduce MW while maintaining potency .
  • Bioisosteres: Substitute the methoxyphenyl group with trifluoromethyl (logP ~2.1) to balance lipophilicity and metabolic stability .
  • Pro-drug approaches: Introduce phosphate esters at the quinoxaline nitrogen to enhance solubility and cellular uptake .

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